Enabled Sonogashira Polymerization to Yield Viologen-Based Porous Organic Polymers with Measured BET Surface Areas and Optical Bandgaps
This compound serves as the sole viologen monomer in Sonogashira-Hagihara cross-coupling with 1,3,5-tris(4-ethynylphenyl)benzene to yield the porous organic polymer POP-V2. The resulting polymer exhibits a BET surface area of 960 m²/g, an optical bandgap of 2.24 eV (neutral state), H₂ uptake of 5.59 mmol/g (77 K, 1150 mbar), and CO₂ uptake of 1.27 mmol/g (298 K, 1100 mbar). In head-to-head comparison, POP-V1—synthesized using the same viologen monomer but with tris(p-ethynylphenyl)amine as the co-monomer—yields a BET surface area of only 812 m²/g, an optical bandgap of 2.17 eV, H₂ uptake of 5.04 mmol/g, and CO₂ uptake of 0.67 mmol/g [1]. The differential gas adsorption and electronic properties arise from the choice of the bromophenyl viologen building block and co-monomer. Non-halogenated viologens such as 1,1'-diphenyl-4,4'-bipyridinium dichloride cannot participate in this cross-coupling polymerization at all, as they lack the requisite aryl halide functionality, making this compound uniquely enabling for this class of redox-active porous materials [1].
| Evidence Dimension | BET surface area / optical bandgap / H₂ uptake / CO₂ uptake of resulting porous polymer |
|---|---|
| Target Compound Data | POP-V2 (from target compound + 1,3,5-tris(4-ethynylphenyl)benzene): BET 960 m²/g, Eg 2.24 eV, H₂ 5.59 mmol/g, CO₂ 1.27 mmol/g |
| Comparator Or Baseline | POP-V1 (from target compound + tris(p-ethynylphenyl)amine): BET 812 m²/g, Eg 2.17 eV, H₂ 5.04 mmol/g, CO₂ 0.67 mmol/g. Non-halogenated diphenyl viologen: cannot undergo Sonogashira polymerization at all. |
| Quantified Difference | BET: +148 m²/g (18% higher for POP-V2); Eg: +0.07 eV wider; H₂: +0.55 mmol/g (11% higher); CO₂: +0.60 mmol/g (90% higher) |
| Conditions | Solid-state measurements; N₂ adsorption at 77 K (BET); H₂ isotherms at 77 K, 1150 mbar; CO₂ isotherms at 298 K, 1100 mbar; optical bandgap from solid-state UV/Vis/NIR spectroscopy [1] |
Why This Matters
For researchers procuring viologen monomers for porous polymer synthesis, this compound is the only aryl-bromide-functionalized viologen that has been experimentally demonstrated to produce high-surface-area (960 m²/g) redox-active porous polymers via Sonogashira coupling, and the resulting polymer shows redox-switchable gas adsorption properties that are absent from non-viologen POPs.
- [1] Hua, C., Chan, B., Rawal, A., Tuna, F., Collison, D., Hook, J. M., & D'Alessandro, D. M. (2016). Redox tunable viologen-based porous organic polymers. Journal of Materials Chemistry C, 4, 2535–2544. View Source
